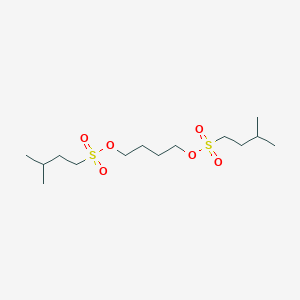
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a benzazepine derivative and an acylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene or methanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction are usually alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The major products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex molecules and as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with certain receptors and enzymes in the body, which can modulate various physiological processes.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and neurotransmission. These interactions contribute to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide can be compared with other benzazepine derivatives:
Eigenschaften
CAS-Nummer |
921752-02-5 |
|---|---|
Molekularformel |
C13H18N2O |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
N-(3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)14-13-4-3-11-5-7-15(2)8-6-12(11)9-13/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
UGYPMBBUHVLTDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(CCN(CC2)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


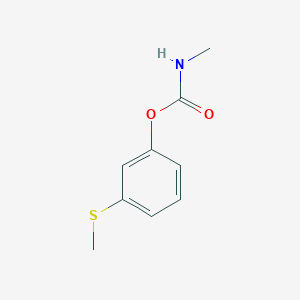
![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
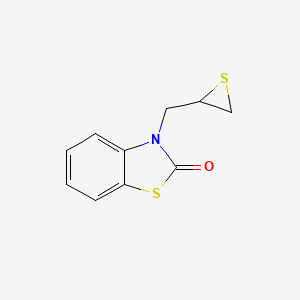


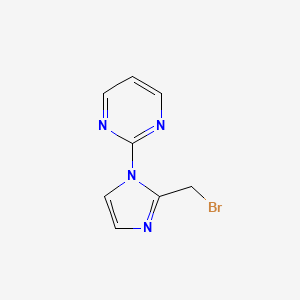
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
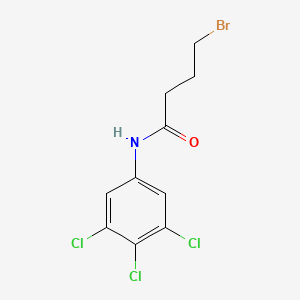

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
